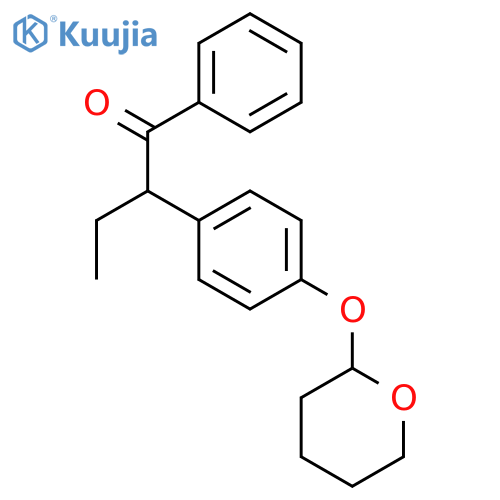Cas no 82413-31-8 (1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone)

82413-31-8 structure
商品名:1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone 化学的及び物理的性質
名前と識別子
-
- 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone
- 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-
- 2-[4-(oxan-2-yloxy)phenyl]-1-phenylbutan-1-one
- 82413-31-8
- FT-0673840
- AKOS030254580
- DTXSID30676111
- 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one
- 1-Phenyl-2-(4-tetrahydropyran-2-yloxyphenyl)butan-1-one
- DB-216203
- 1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone
-
- インチ: InChI=1S/C21H24O3/c1-2-19(21(22)17-8-4-3-5-9-17)16-11-13-18(14-12-16)24-20-10-6-7-15-23-20/h3-5,8-9,11-14,19-20H,2,6-7,10,15H2,1H3
- InChIKey: WBYUFBVTTBSTLJ-UHFFFAOYSA-N
- ほほえんだ: CCC(C1=CC=C(C=C1)OC2CCCCO2)C(=O)C3=CC=CC=C3
計算された属性
- せいみつぶんしりょう: 324.17300
- どういたいしつりょう: 324.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- PSA: 35.53000
- LogP: 4.96850
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P336940-100mg |
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone |
82413-31-8 | 100mg |
$ 1183.00 | 2023-09-06 | ||
| TRC | P336940-10mg |
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1-butanone |
82413-31-8 | 10mg |
$ 150.00 | 2023-09-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665831-100mg |
1-Phenyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one |
82413-31-8 | 98% | 100mg |
¥13204.00 | 2024-04-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665831-10mg |
1-Phenyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one |
82413-31-8 | 98% | 10mg |
¥1545.00 | 2024-04-28 |
1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
82413-31-8 (1-Phenyl-2-4-(tetrahydro-2H-pyran-2-yl)oxyphenyl-1-butanone) 関連製品
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
